2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester
Description
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester is a heterocyclic organic compound featuring an oxazole ring substituted at the 2-position with a 2-nitrophenyl group and at the 4-position with an ethyl ester moiety.
Properties
IUPAC Name |
ethyl 2-(2-nitrophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)9-7-19-11(13-9)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPDMZHCJOOHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The oxazole ring can be further functionalized through cyclization reactions with other reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Various cyclizing agents and catalysts, depending on the desired product.
Major Products Formed
Reduction: 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester.
Substitution: Various substituted oxazole derivatives.
Cyclization: Polycyclic compounds with enhanced stability and functionality.
Scientific Research Applications
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Analogs in the Oxazole Carboxylate Family
The following table summarizes key oxazole-4-carboxylate derivatives with variations in substituents and their properties:
*Calculated molecular weight based on structural similarity.
Key Observations:
- Substituent Effects: Nitro vs. Bromo analogs are more likely to participate in palladium-catalyzed reactions (e.g., Suzuki-Miyaura) .
- Hydroxy Substituent : Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate exhibits improved aqueous solubility due to hydrogen bonding, making it favorable for drug formulation .
Thiazole-Based Analogs
Thiazole derivatives with similar ester functionalities provide a comparative framework for heterocycle core effects:
Key Observations:
- Heterocycle Core: Oxazole vs. Bioactivity: Thiazole derivatives are often explored for antimicrobial or kinase inhibitory activities, whereas oxazole analogs may prioritize metabolic stability in drug design .
Biological Activity
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Characterized by an oxazole ring and a nitrophenyl substituent, this compound has been studied for its potential applications in drug development, particularly as an enzyme inhibitor and receptor modulator.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 234.16 g/mol
Biological Activities
Research indicates that 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially altering metabolic pathways.
- Receptor Modulation : It acts as a modulator for certain receptors, influencing physiological responses.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation through its interaction with inflammatory pathways.
- Anticancer Effects : The compound has demonstrated potential as an anticancer agent, with studies indicating significant tumor growth inhibition in xenograft models.
The precise mechanisms by which 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, binding to their active sites and modulating their activity.
Comparative Analysis
To better understand the uniqueness of this compound, comparisons with structurally similar compounds can be made:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester | CHNO | Contains a para-nitrophenyl group; explored for similar biological activities. |
| 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester | CHNO | Methyl substitution alters physical properties and biological activity. |
| 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester | CHFNO | Fluorine substitution impacts solubility and reactivity; potential applications in medicinal chemistry. |
These comparisons highlight the specific nitrophenyl positioning of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester and its resultant biological implications.
Anticancer Activity
A study focusing on the anticancer properties of related oxazole derivatives found that certain compounds exhibited significant cytotoxic effects against human colorectal cancer cell lines. For instance, derivatives with similar structural features showed an EC50 value of 270 nM and GI50 value of 229 nM in DLD-1 cells, indicating strong potential for further development as anticancer agents .
Anti-inflammatory Effects
In vivo studies have indicated that compounds within the oxazole family can effectively reduce inflammation in various disease models, including colitis and asthma. The modulation of inflammatory pathways through enzyme inhibition is a key area of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
